

2-Anilinobenzoic acid methyl ester solubility and stability

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Compound of Interest

Compound Name: 2-Anilinobenzoic acid methyl ester

Cat. No.: B2951894

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An In-depth Technical Guide to the Solubility and Stability of Methyl 2-Anilinobenzoate

Introduction

Methyl 2-anilinobenzoate, also commonly known as methyl anthranilate, is an ester of anthranilic acid.^{[1][2][3]} With the molecular formula C₈H₉NO₂, this compound is a naturally occurring substance found in various essential oils and fruits, such as Concord grapes, jasmine, and citrus fruits.^{[4][5]} Its characteristic grape-like aroma has led to its widespread use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics.^[6] Beyond these applications, it serves as a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Given its broad utility, a thorough understanding of the physicochemical properties of methyl 2-anilinobenzoate is critical for researchers, formulation scientists, and quality control professionals. This guide provides a detailed examination of two core attributes: its solubility profile in various solvent systems and its chemical stability under different stress conditions. These parameters are fundamental to controlling its efficacy, shelf-life, and safety in final products.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of methyl 2-anilinobenzoate is essential before exploring its solubility and stability.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1][2]
Molecular Weight	151.16 g/mol	[1]
Appearance	Clear liquid or white crystals	[6]
Melting Point	24 °C (lit.)	
Boiling Point	256 °C (lit.)	
Density	1.168 g/mL at 25 °C (lit.)	
CAS Number	134-20-3	[2]

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability, formulation design, and purification processes. The principle of "like dissolves like" is a foundational concept for predicting solubility, where compounds dissolve best in solvents of similar polarity. [7] Methyl 2-anilinobenzoate, with its ester and amine functional groups, exhibits a varied solubility profile.

Qualitative and Quantitative Solubility Data

The solubility of methyl 2-anilinobenzoate has been characterized in several common solvents. The data below provides a comparative overview.

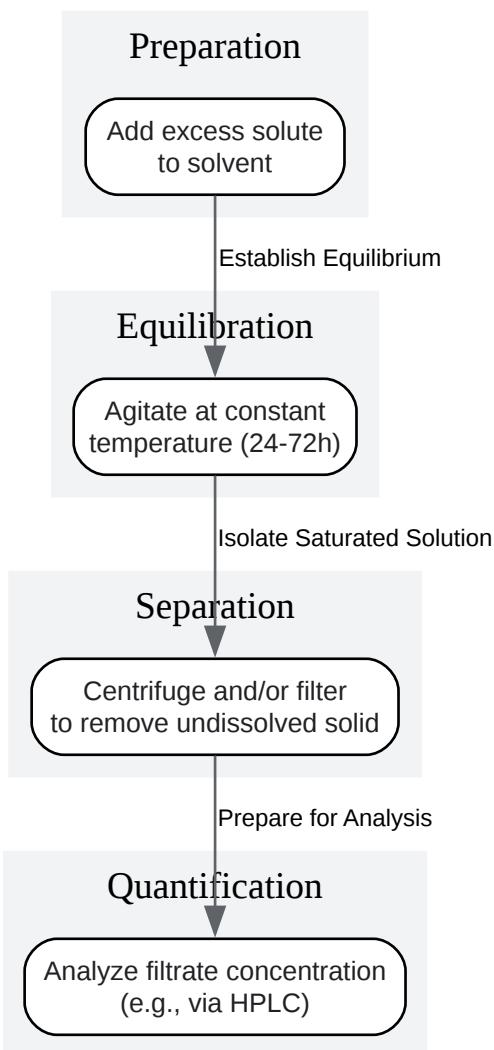
Solvent	Polarity	Solubility	Source(s)
Water	Polar Protic	Slightly Soluble (2,850 mg/L at 25 °C)	
Ethanol	Polar Protic	Freely Soluble	[6]
Diethyl Ether	Polar Aprotic	Freely Soluble	
Glycerol	Polar Protic	Soluble	[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound due to its reliability and reproducibility.^{[8][9]} The objective is to create a saturated solution at a specific temperature and then quantify the concentration of the dissolved solute.

Methodology:

- **Sample Preparation:** Add an excess amount of solid methyl 2-anilinobenzoate to a series of vials, each containing a precise volume of the selected solvent (e.g., water, ethanol). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.^[8]
- **Equilibration:** Seal the vials securely and place them in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution via centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).^[7] This step is critical to prevent solid particles from contaminating the sample for analysis.
- **Quantification:** Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of methyl 2-anilinobenzoate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[7]
^[10]
- **Data Reporting:** Calculate the solubility based on the measured concentration and the dilution factor. Report the results in standard units, such as mg/mL or mol/L, specifying the temperature at which the measurement was performed.



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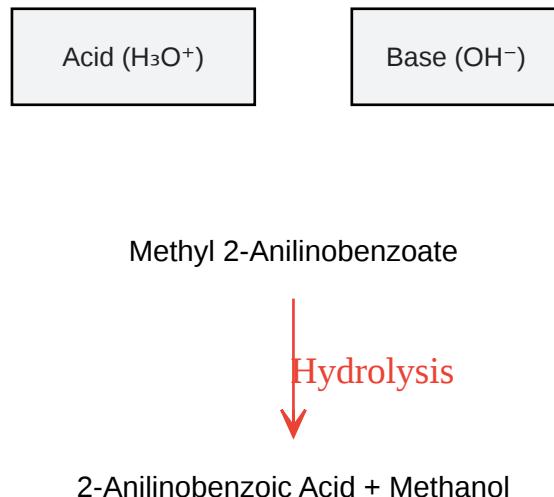
Workflow for the Shake-Flask Solubility Method.

Chemical Stability and Degradation

Understanding the chemical stability of a substance is paramount for predicting its shelf-life, defining appropriate storage conditions, and identifying potential impurities that may arise over time.^[11] Forced degradation (or stress testing) studies are conducted to intentionally degrade a compound under conditions more severe than accelerated stability testing to identify likely degradation products and pathways.^{[11][12]} For methyl 2-anilinobenzoate, the primary degradation routes involve hydrolysis, oxidation, and photolysis.

Key Degradation Pathways

- Hydrolysis: As an ester, methyl 2-anilinobenzoate is susceptible to hydrolysis, where the ester bond is cleaved by water to form anthranilic acid and methanol. This reaction can be catalyzed by both acids and bases.[13][14] While its predicted hydrolysis time under neutral conditions is long (months to years), this process is significantly accelerated under acidic or basic conditions.[4] The typical mechanism for base-catalyzed ester hydrolysis is a bimolecular acyl-oxygen cleavage (BAc2).[15]



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Primary Hydrolytic Degradation Pathway.

- Oxidation: Exposure to oxidizing agents can lead to degradation. Studies often use hydrogen peroxide (H_2O_2) to simulate oxidative stress.[14] For aromatic amines, oxidation can be complex, potentially involving the aniline functional group.
- Photodegradation: Methyl 2-anilinobenzoate undergoes direct photolysis when exposed to UVC (254 nm) and UVB radiation.[4][16][17] This degradation can be significantly accelerated in the presence of agents like hydrogen peroxide, which generates highly reactive hydroxyl radicals ($\cdot\text{OH}$) under UV light, leading to the formation of hydroxylated derivatives.[4][16][18]

Experimental Protocol: Forced Degradation Study

A forced degradation study is designed to achieve 5-20% degradation of the active substance to ensure that stability-indicating analytical methods can be developed and validated.[13][19]

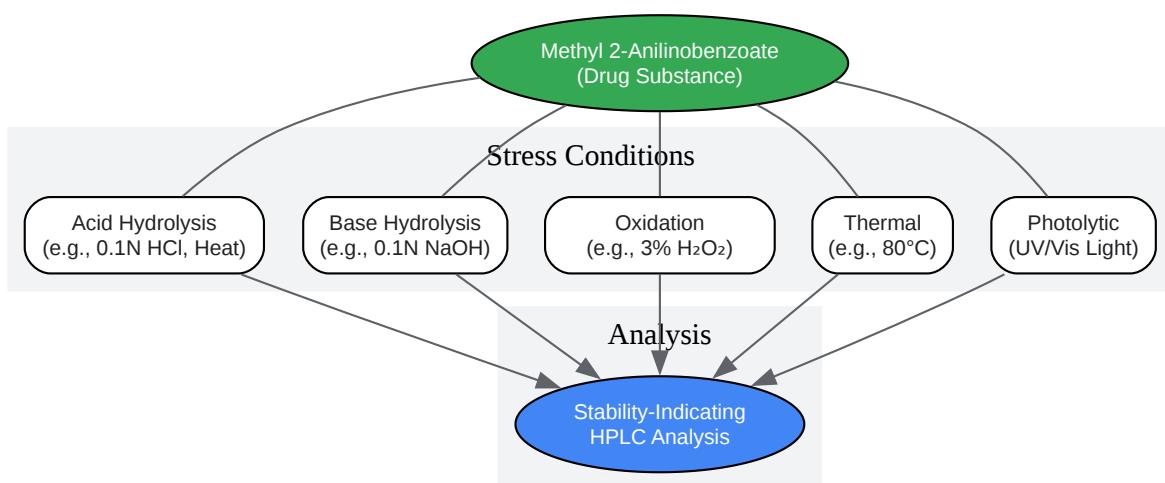
Methodology:

A stock solution of methyl 2-anilinobenzoate (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water.[19] This stock is then subjected to the following stress conditions in parallel experiments:

- Acid Hydrolysis:
 - Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.
 - Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 8 hours).[13]
 - Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 N sodium hydroxide before analysis.
- Base Hydrolysis:
 - Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.
 - Maintain the mixture at room temperature or slightly elevated temperature, monitoring closely due to the high lability of esters to base hydrolysis.[13]
 - Withdraw samples, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and analyze.
- Oxidative Degradation:
 - Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[19]
 - Keep the mixture at room temperature for up to 7 days, protected from light.[19]
 - Monitor the reaction and analyze samples at appropriate intervals.
- Thermal Degradation:

- Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
- Analyze samples at various time points to assess heat-induced degradation.
- Photolytic Degradation:
 - Expose the stock solution to a light source that produces combined visible and UV output, as specified by ICH Q1B guidelines.
 - A typical exposure is not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV-A light.[\[19\]](#)
 - Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

For all conditions, samples are analyzed using a validated stability-indicating HPLC method capable of separating the intact methyl 2-anilinobenzoate from all process-related impurities and degradation products.[\[10\]](#)[\[20\]](#)



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Workflow for a Forced Degradation Study.

Conclusion

Methyl 2-anilinobenzoate is a chemically versatile molecule with a well-defined physicochemical profile. It demonstrates good solubility in common organic solvents like ethanol and diethyl ether but is only slightly soluble in water. This profile is crucial for its application in both aqueous and non-aqueous formulations. The stability of methyl 2-anilinobenzoate is robust under neutral conditions but is susceptible to degradation via hydrolysis, oxidation, and photolysis. A comprehensive understanding of these degradation pathways, elucidated through systematic forced degradation studies, is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and safety of the final product throughout its lifecycle. The experimental protocols outlined in this guide provide a robust framework for scientists and researchers to accurately characterize these critical attributes.

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